The Discovery and Chemical Synthesis of BLU-222: A Potent and Selective CDK2 Inhibitor
The Discovery and Chemical Synthesis of BLU-222: A Potent and Selective CDK2 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BLU-222, also known as cirtociclib, is a potent, selective, and orally bioavailable inhibitor of cyclin-dependent kinase 2 (CDK2). Its development addresses a critical need in oncology, particularly for cancers characterized by aberrant cyclin E1 (CCNE1) amplification and those that have developed resistance to CDK4/6 inhibitors. This technical guide provides a comprehensive overview of the discovery, mechanism of action, chemical synthesis, and preclinical and clinical evaluation of BLU-222. Detailed experimental methodologies for key assays are also presented to facilitate further research and development in this area.
Introduction: The Rationale for Targeting CDK2
The cell division cycle is a tightly regulated process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). CDK2, in partnership with its regulatory subunit cyclin E, plays a pivotal role in the G1/S phase transition, a critical checkpoint for cell cycle progression. Dysregulation of the CDK2/cyclin E pathway, often through the amplification of the CCNE1 gene, is a hallmark of several aggressive cancers, including certain types of ovarian, endometrial, and breast cancers.[1] Furthermore, acquired resistance to CDK4/6 inhibitors, a mainstay in the treatment of hormone receptor-positive (HR+)/human epidermal growth factor receptor 2-negative (HER2-) breast cancer, has been linked to the upregulation of CDK2 activity. This makes selective CDK2 inhibition a compelling therapeutic strategy.
Discovery of BLU-222: From Library Screen to Lead Candidate
The discovery of BLU-222 originated from a screening of Blueprint Medicines' proprietary kinase inhibitor library.[2] This initial effort identified multiple compounds with potent but only moderately selective inhibitory activity against CDK2. Subsequent medicinal chemistry efforts focused on modifying the lead scaffold to enhance potency and selectivity. This involved a structure-guided design approach to optimize key interactions with the CDK2 active site while minimizing off-target effects on other kinases, particularly other members of the CDK family. This optimization process ultimately led to the identification of BLU-222 as a highly potent and selective inhibitor of CDK2 with favorable pharmaceutical properties for oral administration.[2]
Mechanism of Action: Selective Inhibition of the CDK2/Cyclin E Complex
BLU-222 exerts its anti-tumor effects by selectively inhibiting the kinase activity of the CDK2/cyclin E complex. By binding to the ATP-binding pocket of CDK2, BLU-222 prevents the phosphorylation of key substrates, most notably the retinoblastoma protein (Rb). Phosphorylation of Rb by CDK2 is a critical step for the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication and S-phase entry. By blocking this cascade, BLU-222 induces a G1 cell cycle arrest, thereby inhibiting the proliferation of cancer cells that are dependent on CDK2 activity.[1]
Below is a diagram illustrating the CDK2 signaling pathway and the mechanism of inhibition by BLU-222.
Chemical Synthesis
The chemical name for BLU-222 is N-[5-(difluoromethoxy)-1H-pyrazol-3-yl]-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazolo[3,4-b]pyrazin-6-amine. Its chemical structure is shown below.
Chemical Structure of BLU-222
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CAS Number: 2888704-84-3
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Molecular Formula: C₁₅H₁₇F₂N₇O₂
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Molecular Weight: 365.34 g/mol
While a detailed, step-by-step synthesis protocol for BLU-222 is proprietary to Blueprint Medicines, the synthesis of the core pyrazolo[3,4-b]pyrazine scaffold is achievable through established synthetic routes. A general approach would likely involve the condensation of a substituted aminopyrazole with a pyrazine (B50134) precursor. The key steps would include the formation of the bicyclic core, followed by functionalization with the (tetrahydro-2H-pyran-4-yl)methyl and the 5-(difluoromethoxy)-1H-pyrazol-3-amine moieties. The synthesis would require careful control of reaction conditions to ensure regioselectivity and to maximize yield.
Quantitative Data Summary
The following tables summarize key quantitative data for BLU-222 from preclinical and clinical studies.
Table 1: In Vitro Potency and Selectivity of BLU-222
| Target | Assay Type | IC₅₀ (nM) | Reference |
| CDK2/cyclin E1 | Enzymatic | 2.6 | [2] |
| CDK1/cyclin B | Enzymatic | >230 | [2] |
| CDK4/cyclin D1 | Enzymatic | >370 | [2] |
| CDK6/cyclin D3 | Enzymatic | >270 | [2] |
| CDK7/cyclin H | Enzymatic | >6900 | [2] |
| CDK9/cyclin T1 | Enzymatic | >6100 | [2] |
| pRb (T821) Phosphorylation | Cell-based | 4.2 | [2] |
| Lamin (S22) Phosphorylation | Cell-based | 208 | [2] |
Table 2: Preclinical In Vivo Efficacy of BLU-222
| Cancer Model | Dosing | Outcome | Reference |
| OVCAR-3 (ovarian cancer xenograft) | 30 mg/kg and 100 mg/kg, p.o. b.i.d. | Significant tumor growth inhibition | [3] |
| MCF-7 (breast cancer xenograft) | 100 mg/kg p.o. b.i.d. (in combination with ribociclib) | Sustained anti-tumor response | [2] |
Table 3: Clinical Trial Data from the VELA Study (NCT05252416)
| Phase | Patient Population | Treatment | Key Findings | Reference |
| Phase 1/2 | Advanced solid tumors (monotherapy) | BLU-222 (50-800 mg BID) | Generally well-tolerated; evidence of cell cycle modulation and antitumor activity. | [4] |
| Phase 1/2 | HR+/HER2- breast cancer (combination) | BLU-222 (100-400 mg BID) + Ribociclib + Fulvestrant | Well-tolerated with no dose-limiting toxicities; early signs of clinical activity, including reductions in biomarkers of tumor proliferation and burden. | [5][6] |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize CDK2 inhibitors like BLU-222.
In Vitro CDK2 Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against CDK2.
Materials:
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Recombinant human CDK2/Cyclin E1 enzyme complex
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Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
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ATP
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Substrate peptide (e.g., a peptide containing the Rb phosphorylation site)
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Test compound (e.g., BLU-222) dissolved in DMSO
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ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
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384-well plates
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Plate reader capable of measuring luminescence
Procedure:
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Prepare serial dilutions of the test compound in kinase buffer.
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In a 384-well plate, add the test compound dilutions. Include wells with DMSO only as a no-inhibition control and wells with no enzyme as a background control.
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Add the CDK2/Cyclin E1 enzyme to all wells except the background control.
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Add the substrate peptide to all wells.
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Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for CDK2.
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Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
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Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
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Measure the luminescence using a plate reader.
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Calculate the percent inhibition for each compound concentration relative to the no-inhibition control.
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Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cell Viability Assay
Objective: To determine the effect of a test compound on the proliferation of cancer cells.
Materials:
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Cancer cell line of interest (e.g., OVCAR-3 for CCNE1-amplified ovarian cancer)
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Complete cell culture medium
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Test compound (e.g., BLU-222) dissolved in DMSO
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96-well cell culture plates
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CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar assay
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Plate reader capable of measuring luminescence
Procedure:
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Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Prepare serial dilutions of the test compound in complete cell culture medium.
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Remove the existing medium from the cells and add the medium containing the test compound dilutions. Include a vehicle control (DMSO).
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Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
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Allow the plate to equilibrate to room temperature.
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Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
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Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
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Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
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Measure the luminescence using a plate reader.
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Calculate the percent viability for each compound concentration relative to the vehicle control.
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Plot the percent viability versus the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of a test compound in a mouse model of cancer.
Materials:
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Cancer cell line of interest
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Immunocompromised mice (e.g., athymic nude mice)
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Matrigel
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Test compound (e.g., BLU-222)
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Vehicle for drug formulation
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Calipers for tumor measurement
Procedure:
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Culture the cancer cells to the desired number.
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Resuspend the cells in a mixture of media and Matrigel.
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Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.
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Monitor the mice for tumor growth.
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Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
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Administer the test compound (formulated in a suitable vehicle) to the treatment group via the desired route (e.g., oral gavage) and schedule. Administer the vehicle alone to the control group.
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Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume.
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Monitor the body weight and overall health of the mice as an indicator of toxicity.
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At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, biomarker analysis).
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Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Conclusion
BLU-222 is a promising, highly selective CDK2 inhibitor with a well-defined mechanism of action and demonstrated preclinical and early clinical activity. Its development represents a significant advancement in the targeted therapy of cancers with CCNE1 amplification and those that have acquired resistance to CDK4/6 inhibitors. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of BLU-222 and the development of next-generation CDK2 inhibitors.
